molecular formula C13H19NO2 B3242992 benzyl (2S)-2-amino-3,3-dimethylbutanoate CAS No. 154092-64-5

benzyl (2S)-2-amino-3,3-dimethylbutanoate

Cat. No.: B3242992
CAS No.: 154092-64-5
M. Wt: 221.29 g/mol
InChI Key: CFEYNMWFKQPQMR-LLVKDONJSA-N
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Description

Benzyl (2S)-2-amino-3,3-dimethylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to the ester functionality, along with an amino group and two methyl groups on the butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-2-amino-3,3-dimethylbutanoate typically involves the esterification of (2S)-2-amino-3,3-dimethylbutanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-2-amino-3,3-dimethylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: The major products include benzyl (2S)-2-amino-3,3-dimethylbutanoic acid or benzyl ketones.

    Reduction: The major product is benzyl (2S)-2-amino-3,3-dimethylbutanol.

    Substitution: The products depend on the specific substituents introduced during the reaction.

Scientific Research Applications

Benzyl (2S)-2-amino-3,3-dimethylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme-substrate interactions and metabolic pathways.

    Industry: The compound can be used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of benzyl (2S)-2-amino-3,3-dimethylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in biochemical pathways. The benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2S)-2-amino-3-methylbutanoate
  • Benzyl (2S)-2-amino-4,4-dimethylbutanoate
  • Benzyl (2S)-2-amino-3,3-dimethylpentanoate

Uniqueness

Benzyl (2S)-2-amino-3,3-dimethylbutanoate is unique due to the presence of two methyl groups on the butanoate backbone, which can influence its steric and electronic properties. This structural feature may affect the compound’s reactivity and interaction with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

benzyl (2S)-2-amino-3,3-dimethylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2,3)11(14)12(15)16-9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEYNMWFKQPQMR-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301289335
Record name 3-Methyl-L-valine phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154092-64-5
Record name 3-Methyl-L-valine phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154092-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-L-valine phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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